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Compound of Interest

Compound Name: 1-(3-Chloro-4-methylphenyl)urea

Cat. No.: B1361084

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea

This guide provides a comprehensive overview of the chemical structure, properties, synthesis,
and potential biological significance of 1-(3-Chloro-4-methylphenyl)urea, tailored for
researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1-(3-Chloro-4-methylphenyl)urea is an arylurea derivative. The structure consists of a urea
core substituted with a 3-chloro-4-methylphenyl group on one of the nitrogen atoms.
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T
-
s

e
v

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1361084?utm_src=pdf-interest
https://www.benchchem.com/product/b1361084?utm_src=pdf-body
https://www.benchchem.com/product/b1361084?utm_src=pdf-body
https://www.benchchem.com/product/b1361084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Figure 1. 2D structure of 1-(3-Chloro-4-methylphenyl)urea.

The key physicochemical properties of 1-(3-Chloro-4-methylphenyl)urea are summarized in

the table below.

Table 1: Physicochemical Properties of 1-(3-Chloro-4-methylphenyl)urea

Property Value Reference(s)
CAS Number 590393-14-9
Molecular Formula CsHoCIN20 [1]
Molecular Weight 184.63 g/mol
1-(3-chloro-4-
IUPAC Name
methylphenyl)urea
CC1=CC(=C(C=C1)CI)NC(=0)
SMILES [2]
N
GUMFWXBSFOHZDC-
InChlKey [2][3]

UHFFFAOYSA-N

Predicted XlogP

2.6

[2]

Appearance Solid (predicted) [4]
Predicted to have low solubility
o in water, soluble in organic
Solubility

solvents like ethanol and

methanol.[4]

Note: Some properties are predicted based on computational models due to limited

experimental data for this specific compound.

Synthesis and Experimental Protocols

Arylurea derivatives are commonly synthesized through several established methods. The

most prevalent routes involve the reaction of an appropriately substituted amine with an
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isocyanate or an isocyanate equivalent.[5][6] These reactions are typically high-yielding and
proceed under mild conditions.

General Synthesis Workflow

The synthesis of 1-(3-Chloro-4-methylphenyl)urea can be efficiently achieved by the reaction
of 3-chloro-4-methylaniline with an isocyanate source. This workflow represents a nucleophilic
addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

Synthesis Workflow for 1-(3-Chloro-4-methylphenyl)urea

Potassium Isocyanate

3-Chloro-4-methylaniline (KOCN)

Nucleophilic Addition
(Acidic Aqueous Medium, e.g., HCI)

ormation of Urea Linkage

1-(3-Chloro-4-methylphenyl)urea

Click to download full resolution via product page

Caption: General synthesis workflow for 1-(3-Chloro-4-methylphenyl)urea.

Detailed Experimental Protocol: Synthesis from Amine
and Potassium Isocyanate

This protocol is adapted from a general, environmentally friendly method for the synthesis of N-
substituted ureas in water.[6]

Materials:

e 3-chloro-4-methylaniline
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Potassium isocyanate (KOCN)

1 N Hydrochloric acid (HCI)

Deionized water

Ethyl acetate (for extraction, if necessary)

Anhydrous sodium sulfate (Na2S0a)
Procedure:

» Dissolution: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in 1 N
aqueous HCI. Stir the mixture until the amine fully dissolves, forming the corresponding
hydrochloride salt.

» Addition of Isocyanate: To the stirred solution, add potassium isocyanate (1.1 equivalents)
portion-wise at room temperature. The reaction is typically facile.[6]

e Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

« |solation: Upon completion, the product, 1-(3-Chloro-4-methylphenyl)urea, often
precipitates out of the aqueous solution as a solid.

« Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold deionized
water to remove any inorganic salts.

 Purification (if necessary): If the product does not precipitate or requires further purification,
neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract
with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The product can be further purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water).

e Characterization: Confirm the structure and purity of the final compound using analytical
techniques such as *H NMR, 3C NMR, Mass Spectrometry, and IR spectroscopy.
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Biological Activity and Potential Applications

While specific biological data for 1-(3-Chloro-4-methylphenyl)urea is not extensively
documented in publicly available literature, the arylurea scaffold is a well-known
pharmacophore present in numerous biologically active compounds.[7]

» Herbicidal Activity: Many phenylurea derivatives are potent herbicides that act by inhibiting
photosystem Il in plants.

» Anticancer Activity: The diarylurea motif is central to several multi-kinase inhibitors used in
oncology, such as Sorafenib.[8] These compounds typically function by inhibiting key
signaling pathways involved in tumor growth and angiogenesis.

» Antimicrobial and Other Activities: Various substituted ureas have demonstrated a broad
range of biological effects, including antimicrobial, anticonvulsant, and anti-inflammatory
properties.[7][9] Triclocarban, a diarylurea, is a known antimicrobial agent that inhibits the
enoyl-acyl-carrier protein reductase (ENR) enzyme in bacteria.[10]

Given its structure, 1-(3-Chloro-4-methylphenyl)urea could be a candidate for screening in
various biological assays, particularly in agrochemical and pharmaceutical research. The
logical progression for investigating this compound would involve screening against a panel of
kinases or microbial strains.

Logical Workflow for Biological Screening

The following diagram illustrates a logical workflow for the initial biological evaluation of a novel
arylurea compound like 1-(3-Chloro-4-methylphenyl)urea.
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Biological Screening Workflow
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Caption: Logical workflow for initial biological screening of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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and industry.
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